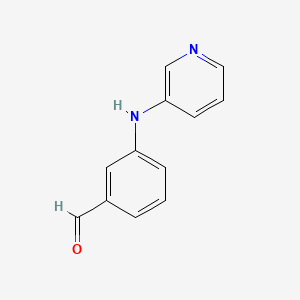
3-(3-Pyridinylamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Pyridinylamino)benzaldehyde is an organic compound that features both a pyridine ring and a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both an aldehyde group and a pyridine ring allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylamino)benzaldehyde typically involves the reaction of 3-aminopyridine with benzaldehyde under controlled conditions. One common method is the condensation reaction, where 3-aminopyridine is reacted with benzaldehyde in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the product while minimizing the production time and cost .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Pyridinylamino)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(3-Pyridinylamino)benzoic acid.
Reduction: 3-(3-Pyridinylamino)benzyl alcohol.
Substitution: 3-(3-Pyridinylamino)-4-nitrobenzaldehyde (in the case of nitration).
Wissenschaftliche Forschungsanwendungen
3-(3-Pyridinylamino)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-Pyridinylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
3-(3-Pyridinylamino)benzaldehyde can be compared with other similar compounds, such as:
3-(2-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
3-(4-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
3-(3-Pyridinylamino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: The unique combination of the aldehyde group and the 3-pyridinylamino moiety in this compound allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
628311-21-7 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(pyridin-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-3-1-4-11(7-10)14-12-5-2-6-13-8-12/h1-9,14H |
InChI-Schlüssel |
UNEFTLSTTUCJQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=CN=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


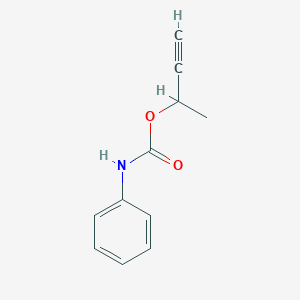
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
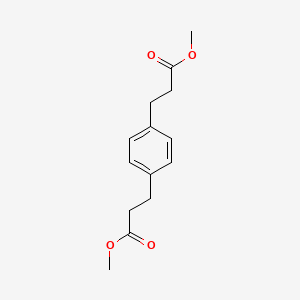
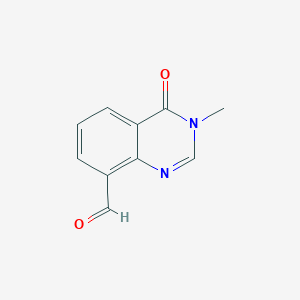
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
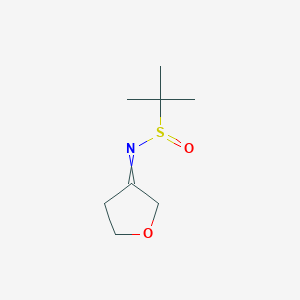
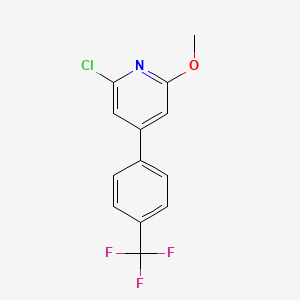
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
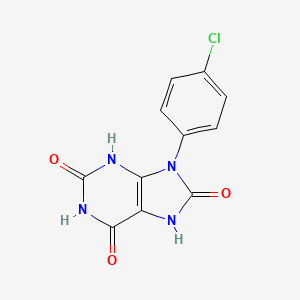

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)

